BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-(2-
Diisopropylaminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(2-
Compound Name:

Diisopropylaminoethyl)piperazine

cat. No.: B1273169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-
Diisopropylaminoethyl)piperazine, a substituted piperazine derivative with potential
applications in medicinal chemistry, carbon capture, and antimicrobial materials. This document
collates available data on its chemical properties, synthesis, and biological activities,
presenting it in a structured format for researchers and professionals in drug development and
related scientific fields.

Chemical and Physical Properties
1-(2-Diisopropylaminoethyl)piperazine, also known by its IUPAC name N-(2-piperazin-1-
ylethyl)-N-propan-2-ylpropan-2-amine, is a tertiary amine containing a piperazine ring.[1][2] The
presence of both the piperazine moiety and the diisopropylaminoethyl group confers specific
physicochemical properties that are relevant to its various applications.

Table 1: Physicochemical Properties of 1-(2-Diisopropylaminoethyl)piperazine
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Property Value Reference(s)
CAS Number 59955-93-0 [1131[4][5]
Molecular Formula C12H27Ns [11[3][4]1[5]16]
Molecular Weight 213.36 g/mol [11[3]1[5][6]

N-(2-piperazin-1-ylethyl)-N-
IUPAC Name (2-pp : y)_ [1][6]
propan-2-ylpropan-2-amine

Physical Form Solid [3][5]

Boiling Point 64-66 °C at 0.1 mmHg [4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 1-(2-Diisopropylaminoethyl)piperazine
is not readily available in published literature, a general and plausible synthetic route can be
derived from established methods for the N-alkylation of piperazines.[7][8][9][10] The most
common approach involves the reaction of piperazine with a suitable alkylating agent.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-alkylated
piperazines and should be optimized for specific laboratory conditions.

Reaction Scheme:

© 2025 BenchChem. All rights reserved. 2/15 Tech Support
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Figure 1: General synthetic scheme for 1-(2-Diisopropylaminoethyl)piperazine.

Materials:

e Piperazine

e 2-Chloro-N,N-diisopropylethanamine (or corresponding bromo- or tosyl- derivative)

¢ Anhydrous potassium carbonate (K2CQO3) or triethylamine (EtsN)

e Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Naz2S0Oa4) or magnesium sulfate (MgSOa)

 Silica gel for column chromatography
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e Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol
mixtures)

Procedure:

e Reaction Setup: To a solution of piperazine (1 equivalent) in anhydrous acetonitrile or DMF,
add a base such as anhydrous potassium carbonate or triethylamine (2-3 equivalents).

o Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-
diisopropylethanamine (1-1.2 equivalents) dropwise at room temperature.

e Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction
progress by thin-layer chromatography (TLC).

o Workup: Once the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts. Concentrate the filtrate under reduced pressure.

e Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium
bicarbonate solution, followed by brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude
product.

Purification Protocol

The crude 1-(2-Diisopropylaminoethyl)piperazine can be purified by column chromatography
on silica gel.[11]

Procedure:

o Column Preparation: Pack a chromatography column with silica gel using a suitable solvent
system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

e Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and
load it onto the column.

o Elution: Elute the column with the chosen solvent system, collecting fractions.
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e Analysis: Monitor the fractions by TLC to identify those containing the pure product.

» Concentration: Combine the pure fractions and remove the solvent under reduced pressure
to yield purified 1-(2-Diisopropylaminoethyl)piperazine.

Applications and Experimental Data

1-(2-Diisopropylaminoethyl)piperazine and related piperazine derivatives have been
investigated for several applications, primarily in carbon capture and as antimicrobial agents.
The basic nitrogen atoms in the piperazine ring are key to these functionalities.

Carbon Dioxide Capture

Aqueous solutions of piperazine and its derivatives are effective solvents for capturing carbon
dioxide (COz2) from industrial flue gases.[1][12][13][14][15][16][17][18][19] The amine groups
react with COz2 in a reversible manner, allowing for its capture at lower temperatures and
release at higher temperatures.

Table 2: Comparative CO2 Absorption Data for Aqueous Piperazine Solutions

. CO:2 Loading Heat of
Amine Temperature .
. (mol COz2/mol Absorption Reference(s)
Solution . (°C)
amine) (kd/mol CO2)
) ) ~0.75 (at 5 kPa
8 m Piperazine 40 ~70 [16]
CO2)
7m
~ ~0.45 (at 5 kPa
Monoethanolami 40 - [16]
CO2)
ne (MEA)
5 m Piperazine /
- - - [13]
2.3 m AMP
) ) 40% greater
2 m Piperazine / i
capacity than 5 - - [13]

3 m HMPD
m PZ
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Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table provides
context from related piperazine-based solvents.

Experimental Protocol: CO2 Absorption Rate Measurement using a Wetted Wall Column

A wetted wall column is a standard apparatus for accurately measuring the rate of gas
absorption into a liquid film under well-defined hydrodynamic conditions.[12][16]

(Prepare aqueous amine solution of known concentration)

Set up wetted wall column with controlled temperature and gas flow

l

Introduce amine solution and CO2/N2z gas mixture into the column

l

Measure inlet and outlet gas concentrations and liquid flow rate

l

Calculate COz2 flux and liquid-film mass transfer coefficient

l

(Analyze data to determine absorption kinetics)

Click to download full resolution via product page
Figure 2: Workflow for CO2 absorption rate measurement.

Procedure:
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o Solution Preparation: Prepare an aqueous solution of the piperazine derivative at the desired
concentration.

e Apparatus Setup: The wetted wall column consists of a vertical tube where a thin film of the
amine solution flows down the inner wall, while a COz-containing gas stream flows
concurrently or counter-currently. The temperature of the column and the gas and liquid flow
rates are precisely controlled.

o Experiment: The amine solution is introduced at the top of the column, forming a stable film.
The gas mixture (e.g., COz in N2) is introduced into the column.

o Data Collection: The COz2 concentration in the gas stream at the inlet and outlet of the
column is measured using a gas analyzer. The liquid flow rate is also measured.

o Calculation: The rate of CO2 absorption (flux) is calculated from the change in gas phase
concentration and the gas flow rate. The liquid-film mass transfer coefficient (k'g) can then be
determined.

Antimicrobial Activity

Piperazine derivatives have been widely explored for their antimicrobial properties against
various bacterial and fungal strains.[2][5][20][21][22][23][24] The mechanism of action is often
attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives
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Compound Organism MIC (pg/mL) Reference(s)
Piperazine Derivative Staphylococcus
. 15 [20]
(unspecified) aureus
Piperazine Derivative i
- Enterococcus faecalis  1-5 [20]
(unspecified)
RL-308 (a novel ] )
) ) o Shigella flexneri 2 [22]
piperazine derivative)
RL-308 (a novel Staphylococcus
. . L 4 [22]
piperazine derivative) aureus
RL-308 (a novel
_ . o MRSA 16 [22]
piperazine derivative)
Chlorinated Dimethyl-
] Staphylococcus
1,4-benzoquinone ) o 4.88 [24]
o ) epidermidis
with Piperazine
Chlorinated Dimethyl-
1,4-benzoquinone Enterococcus faecalis  78.12 [24]

with Piperazine

Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table presents
data for other piperazine derivatives to illustrate the potential antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of
a compound against a panel of microorganisms.[25]
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Encubate the plate at 37°C for 18-24 hours)

(Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC))
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Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

o Compound Preparation: Dissolve the test compound (e.g., 1-(2-
Diisopropylaminoethyl)piperazine) in dimethyl sulfoxide (DMSO) to create a stock
solution.

o Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism in sterile
saline, adjusting the turbidity to match a 0.5 McFarland standard.

o Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test
compound in Mueller-Hinton Broth (MHB).

¢ |noculation: Add a standardized volume of the bacterial inoculum to each well. Include
positive (bacteria and broth) and negative (broth only) controls.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1273169?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273169?utm_src=pdf-body
https://www.benchchem.com/product/b1273169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Incubation: Incubate the plate at 37°C for 18-24 hours.

e Result Interpretation: The MIC is the lowest concentration of the compound at which no
visible bacterial growth (turbidity) is observed.

Potential Neurological Activity and Signaling
Pathways

The piperazine scaffold is a common feature in many centrally acting drugs, particularly those
targeting neurotransmitter receptors.[26] Derivatives of piperazine have been shown to interact
with various receptors, including serotonin (5-HT) and dopamine (D) receptors.[4][6][26][27][28]
[29][30][31]

Table 4: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

5-HT:A 5-HT2A Reference(s
Compound Dz Receptor Ds Receptor
Receptor Receptor )
Compound ) o
40 0.3 High Affinity - [6]
12b
Compound ) o
53 0.9 High Affinity - [6]
12c
>400-fold
Compound )
selective for 14 199 - [4]
6a
Ds
SLV313 High Affinity High Affinity High Affinity Weak Affinity [26]
Compound
ob 23.9 39.4 [31]

Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table provides
binding affinities for other piperazine derivatives to indicate potential targets.

Potential Signaling Pathways
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Given the structural similarities to known psychoactive compounds, 1-(2-
Diisopropylaminoethyl)piperazine may interact with dopaminergic and serotonergic signaling
pathways. These pathways are crucial for regulating mood, cognition, and motor control.
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Figure 4: Potential interaction with Gi-coupled neurotransmitter receptors.

The diagram above illustrates a simplified, hypothetical signaling pathway. Many piperazine

derivatives act as antagonists at the dopamine Dz receptor and as agonists at the serotonin 5-

HT1A receptor.[26] Both of these receptors are typically coupled to the inhibitory G-protein (Gi),

which, when activated, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic

AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other

cellular processes. The precise nature of the interaction of 1-(2-

Diisopropylaminoethyl)piperazine with these receptors would require specific experimental

validation.

Experimental Protocol: Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific
receptor.[4][6][29][32]

Procedure:

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g.,
from cell lines or brain tissue).

Assay Setup: In a multi-well plate, incubate the membranes with a known radiolabeled ligand
(e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test
compound.

Incubation: Allow the binding to reach equilibrium.
Separation: Separate the bound from the free radioligand by rapid filtration.

Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation
counter.

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the
test compound. The concentration that displaces 50% of the radioligand (ICso) is determined,
and the inhibition constant (Ki) can be calculated.

Safety and Handling
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1-(2-Diisopropylaminoethyl)piperazine is classified as a hazardous substance.[1] It is
harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation
and may cause respiratory irritation. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-Diisopropylaminoethyl)piperazine is a piperazine derivative with a range of potential
applications stemming from the reactivity of its amine functional groups. While specific
experimental data for this compound is limited in the public domain, this guide provides a
framework for its synthesis, purification, and evaluation in the contexts of carbon capture,
antimicrobial activity, and neurological receptor interaction, based on established
methodologies for similar compounds. Further research is warranted to fully characterize its
properties and potential for practical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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